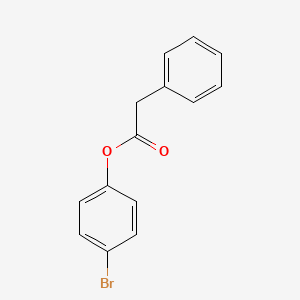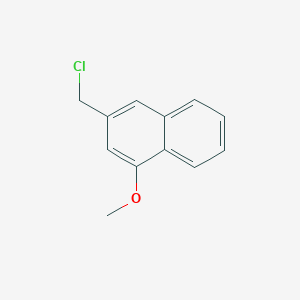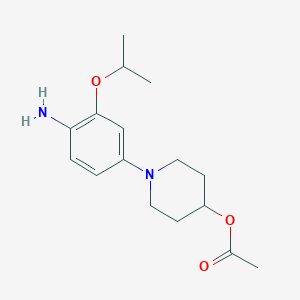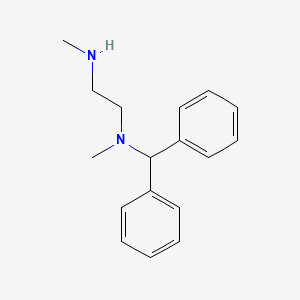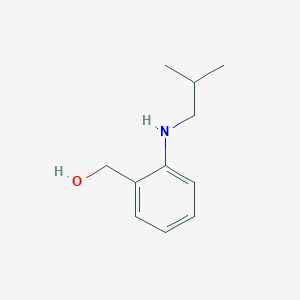
(2-(isobutylamino)phenyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-(isobutylamino)phenyl)methanol, also known as 2-(Isobutylamino)benzyl alcohol, is a chemical compound with the molecular formula C13H19NO and a molecular weight of 205.29 g/mol . This compound is commonly used as a building block in organic synthesis due to its versatile chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(isobutylamino)phenyl)methanol typically involves the reaction of benzyl chloride with isobutylamine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amine group of isobutylamine displaces the chloride ion on benzyl chloride, forming the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts. The reaction is usually carried out in a solvent like ethanol or methanol to facilitate the mixing of reactants and improve yield.
化学反应分析
Types of Reactions
(2-(isobutylamino)phenyl)methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group in the compound can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of benzaldehyde or benzoic acid.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated or nitrated benzyl alcohol derivatives.
科学研究应用
(2-(isobutylamino)phenyl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (2-(isobutylamino)phenyl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.
相似化合物的比较
(2-(isobutylamino)phenyl)methanol can be compared with other similar compounds, such as:
Benzylamine: Similar structure but lacks the hydroxyl group.
Phenylethylamine: Similar structure but has an ethyl group instead of a benzyl group.
Benzyl alcohol: Similar structure but lacks the amine group.
The uniqueness of this compound lies in its combination of both hydroxyl and amine functional groups, which allows it to participate in a wider range of chemical reactions and applications.
属性
CAS 编号 |
121385-36-2 |
|---|---|
分子式 |
C11H17NO |
分子量 |
179.26 g/mol |
IUPAC 名称 |
[2-(2-methylpropylamino)phenyl]methanol |
InChI |
InChI=1S/C11H17NO/c1-9(2)7-12-11-6-4-3-5-10(11)8-13/h3-6,9,12-13H,7-8H2,1-2H3 |
InChI 键 |
NSNHLASZJRWMOM-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CNC1=CC=CC=C1CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


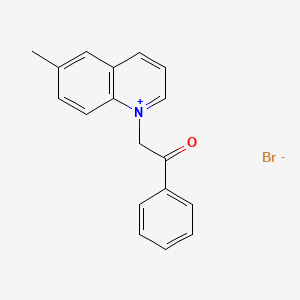
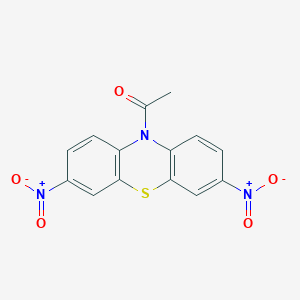
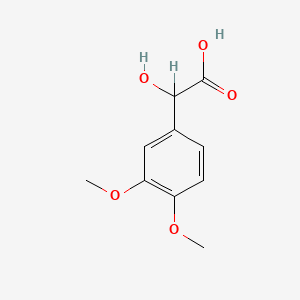
![4-methoxy-N-{2-[(1E)-2-(pyridin-4-yl)ethenyl]phenyl}benzenesulfonamide](/img/structure/B8751313.png)
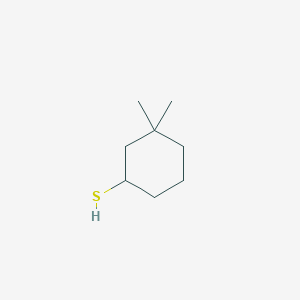
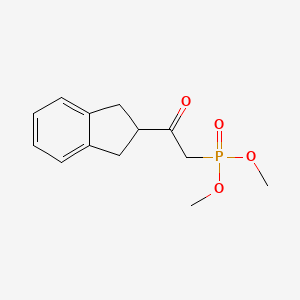
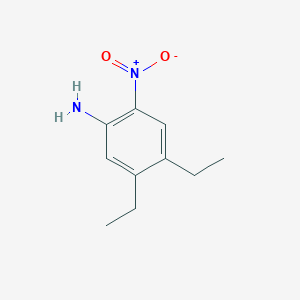
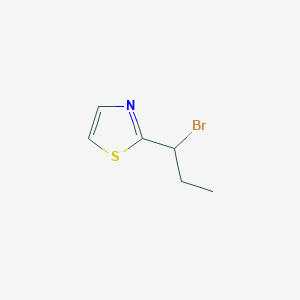
![7-Phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B8751332.png)
![2-Nitro-[1,1'-biphenyl]-4-OL](/img/structure/B8751338.png)
